(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
Description
(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C14H14Cl2N4O2 and its molecular weight is 341.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, confirming its structure (Karrouchi et al., 2020).
- Crystal Structure : Studies have detailed its crystal structure, providing insights into its molecular geometry and electronic structure (Karrouchi et al., 2021).
Potential Applications
- Antidiabetic Potential : The compound has shown potential as an antidiabetic agent, as indicated by molecular docking studies that suggest its effectiveness in inhibiting α-glucosidase and α-amylase enzymes (Karrouchi et al., 2021).
- Molecular Docking Studies : The molecular docking studies have revealed that the compound can potentially interact with core residues of target proteins, indicating its applicability in drug development (Karrouchi et al., 2020).
- Bioinformatic Characterization : Further research has explored its bioinformatic characterization, suggesting its potential use in treating neurodegenerative disorders (Avram et al., 2021).
Other Studies
- Vibrational Spectroscopy and DFT Calculations : Extensive quantum chemical studies have been carried out on derivatives of this compound, providing insights into its reactivity and stability in different media (Pillai et al., 2017).
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-8-11(14(22)20-18-8)4-5-13(21)19-17-7-9-2-3-10(15)6-12(9)16/h2-3,6-7,11H,4-5H2,1H3,(H,19,21)(H,20,22)/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRBWNXIGNUIAF-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321480 | |
Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725904 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306302-95-4 | |
Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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